molecular formula C17H30N4O2 B486116 1-{[4-(1-Piperidinylcarbonyl)-1-piperazinyl]carbonyl}azepane CAS No. 825607-34-9

1-{[4-(1-Piperidinylcarbonyl)-1-piperazinyl]carbonyl}azepane

Cat. No.: B486116
CAS No.: 825607-34-9
M. Wt: 322.4g/mol
InChI Key: RYTLCLFGYXKAIF-UHFFFAOYSA-N
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Description

1-{[4-(1-Piperidinylcarbonyl)-1-piperazinyl]carbonyl}azepane is a heterocyclic compound featuring a central azepane ring (a seven-membered saturated ring with one nitrogen atom) linked via a carbonyl group to a piperazine moiety. The piperazine ring is further substituted at the 4-position with a piperidinylcarbonyl group.

Properties

IUPAC Name

azepan-1-yl-[4-(piperidine-1-carbonyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O2/c22-16(18-8-4-1-2-5-9-18)20-12-14-21(15-13-20)17(23)19-10-6-3-7-11-19/h1-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTLCLFGYXKAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)N2CCN(CC2)C(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(1-Piperidinylcarbonyl)-1-piperazinyl]carbonyl}azepane typically involves the reaction of piperidine and piperazine derivatives with azepane under specific conditions. One common method involves the use of piperidine-4-carbonyl chloride and 1-piperazinecarboxylic acid, which are reacted in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with rigorous purification techniques such as recrystallization and chromatography, ensures the production of high-quality 1-{[4-(1-Piperidinylcarbonyl)-1-piperazinyl]carbonyl}azepane.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(1-Piperidinylcarbonyl)-1-piperazinyl]carbonyl}azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted piperidine or piperazine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[4-(1-Piperidinylcarbonyl)-1-piperazinyl]carbonyl}azepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new drugs.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{[4-(1-Piperidinylcarbonyl)-1-piperazinyl]carbonyl}azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

[4-(1-Azepanylsulfonyl)phenyl][4-(2-fluorophenyl)-1-piperazinyl]methanone

  • Molecular Formula : C₂₃H₂₈FN₃O₃S
  • Molecular Weight : 445.553 g/mol
  • Key Features: Azepane linked to a phenylsulfonyl group and a 2-fluorophenyl-substituted piperazine. Fluorine substitution may influence metabolic stability and binding affinity to hydrophobic pockets in target proteins .

[4-(1-Azepanylsulfonyl)-1-methyl-1H-pyrrol-2-yl][4-(5-chloro-2-methylphenyl)-1-piperazinyl]methanone

  • Molecular Formula : C₂₃H₃₁ClN₄O₃S
  • Molecular Weight : 479.036 g/mol
  • Key Features :
    • Incorporates a methylpyrrole ring and a chloro-methylphenyl group on the piperazine.
    • Chlorine and methyl groups may enhance lipophilicity and steric bulk, affecting receptor selectivity.
    • The methylpyrrole could introduce aromatic stacking interactions absent in the target compound .

1-({4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}sulfonyl)azepane

  • Molecular Formula : C₁₆H₂₄ClN₃O₄S₂
  • Molecular Weight : 421.96 g/mol
  • 4-Chlorophenyl substitution may confer higher stability against oxidative metabolism compared to fluorine or methyl groups .

Therapeutic Analogs with Piperidine/Piperazine Scaffolds

BIBN4096BS

  • Structure : 1-Piperidinecarboxamide derivative with a quinazolinyl group.
  • Role : CGRP receptor antagonist used in migraine therapy.
  • Comparison : Shares the piperidinecarbonyl motif with the target compound but incorporates a larger, rigid quinazolinyl group for enhanced receptor specificity .

MK0974

  • Structure : Azepane linked to trifluoroethyl and imidazopyridinyl groups.
  • Role : Oral CGRP antagonist with high bioavailability.
  • Comparison : Demonstrates that azepane-based scaffolds can achieve clinical efficacy when paired with fluorine-rich substituents, a strategy applicable to optimizing the target compound .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features References
1-{[4-(1-Piperidinylcarbonyl)-1-piperazinyl]carbonyl}azepane Not provided Not provided Piperidinylcarbonyl, azepane Flexible nitrogen-rich scaffold
[4-(1-Azepanylsulfonyl)phenyl][4-(2-fluorophenyl)-1-piperazinyl]methanone C₂₃H₂₈FN₃O₃S 445.553 2-fluorophenyl, sulfonyl Enhanced polarity, metabolic stability
[4-(1-Azepanylsulfonyl)-1-methyl-1H-pyrrol-2-yl][4-(5-chloro-2-methylphenyl)-1-piperazinyl]methanone C₂₃H₃₁ClN₄O₃S 479.036 Chloro-methylphenyl, methylpyrrole Lipophilic, aromatic interactions
1-({4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}sulfonyl)azepane C₁₆H₂₄ClN₃O₄S₂ 421.96 Dual sulfonyl, 4-chlorophenyl High polarity, oxidative stability
BIBN4096BS Complex structure Not provided Quinazolinyl, piperidinecarboxamide Rigid, receptor-specific
MK0974 C₂₃H₂₅F₅N₆O₂ 520.47 Trifluoroethyl, imidazopyridinyl High bioavailability, fluorine-rich

Key Research Findings

  • Structural Flexibility : The target compound’s azepane-piperazine scaffold offers conformational flexibility, advantageous for binding to dynamic receptor sites. This contrasts with sulfonyl-containing analogs (e.g., ), which prioritize rigidity and polarity .
  • Substituent Effects : Fluorine and chlorine substituents in analogs improve metabolic stability and target engagement, suggesting that similar modifications could optimize the target compound’s pharmacokinetics.
  • Therapeutic Potential: Analogous compounds like BIBN4096BS and MK0974 highlight the viability of azepane-piperidine hybrids in neuropharmacology, particularly for migraine and pain management .

Biological Activity

1-{[4-(1-Piperidinylcarbonyl)-1-piperazinyl]carbonyl}azepane (CAS: 825607-34-9) is a complex organic compound notable for its potential biological activities. This compound features a unique structure that incorporates piperidine, piperazine, and azepane rings, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • Molecular Formula : C17H30N4O2
  • Molar Mass : 322.45 g/mol
  • IUPAC Name : azepan-1-yl-[4-(piperidine-1-carbonyl)piperazin-1-yl]methanone

The biological activity of 1-{[4-(1-Piperidinylcarbonyl)-1-piperazinyl]carbonyl}azepane is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound may act as an antagonist or modulator, influencing cellular signaling pathways. For example, studies have indicated that compounds with similar structural motifs can interact with the CCR5 receptor, which plays a significant role in immune response and HIV infection .

Anticancer Properties

Preliminary investigations into related compounds suggest that piperazine derivatives may possess anticancer activity. The unique combination of rings in 1-{[4-(1-Piperidinylcarbonyl)-1-piperazinyl]carbonyl}azepane could enhance its ability to target cancer cells selectively.

Neuropharmacological Effects

Given the presence of piperidine and piperazine moieties, this compound may also exhibit neuropharmacological effects. Compounds with similar structures have been studied for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems.

Case Studies

A review of literature reveals several studies exploring the biological activity of related compounds:

  • Study on Piperazine Derivatives : A study demonstrated that piperazine-based compounds showed significant inhibition of cell proliferation in various cancer cell lines, suggesting that modifications to the piperazine ring can enhance anticancer properties .
  • CCR5 Antagonism : In a comparative study involving CCR5 antagonists, compounds structurally similar to 1-{[4-(1-Piperidinylcarbonyl)-1-piperazinyl]carbonyl}azepane displayed potent allosteric inhibition of CCR5, indicating a possible pathway for therapeutic intervention in HIV treatment .

Comparative Analysis

The following table summarizes the biological activities of 1-{[4-(1-Piperidinylcarbonyl)-1-piperazinyl]carbonyl}azepane compared to similar compounds:

Compound NameStructureAntimicrobial ActivityAnticancer ActivityNeuropharmacological Effects
1-{[4-(1-Piperidinylcarbonyl)-1-piperazinyl]carbonyl}azepaneStructurePotential (needs study)Potential (needs study)Possible (needs study)
1-(Piperidin-4-ylcarbonyl)piperazineStructureConfirmedConfirmedLimited evidence
4-(Piperidin-4-yl)azepaneStructureLimited evidenceLimited evidenceConfirmed

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